![molecular formula C15H17N5O2 B5648140 3-(2-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5648140.png)
3-(2-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}ethyl)-1,3-oxazinan-2-one
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Overview
Description
The molecule of interest falls into categories such as pyrimidinones and oxazinones, which are known for their diverse biological activities and applications in pharmaceutical chemistry. These compounds often serve as key intermediates in the synthesis of more complex molecules with potential antimicrobial, antibacterial, and various pharmacological activities.
Synthesis Analysis
The synthesis of related pyrimidinone and oxazinone derivatives often involves multi-step reactions starting from basic heterocyclic amines or acids. For instance, a series of pyrimidinones and oxazinones can be synthesized from citrazinic acid as a starting material, undergoing reactions such as condensation, cyclization, and aminolysis to yield the desired products with potential antimicrobial activities (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidinone and oxazinone derivatives is characterized by the presence of nitrogen in the heterocyclic ring, which significantly influences their chemical reactivity and interaction with biological targets. Advanced techniques such as NMR spectroscopy and X-ray crystallography are often employed to elucidate their structures, revealing key insights into their conformation and electronic distribution.
Chemical Reactions and Properties
These compounds exhibit a variety of chemical behaviors due to the presence of reactive functional groups. For example, ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates demonstrate tautomerism and can undergo reactions such as methylation to yield substituted derivatives (Dolzhenko et al., 2006).
properties
IUPAC Name |
3-[2-[(4-pyridin-3-ylpyrimidin-2-yl)amino]ethyl]-1,3-oxazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15-20(8-2-10-22-15)9-7-18-14-17-6-4-13(19-14)12-3-1-5-16-11-12/h1,3-6,11H,2,7-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKYYHAORSTXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)CCNC2=NC=CC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[4-(3-Pyridinyl)-2-pyrimidinyl]amino}ethyl)-1,3-oxazinan-2-one |
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